molecular formula C16H24NaO5 B1671834 CID 168012717 CAS No. 3478-44-2

CID 168012717

Cat. No.: B1671834
CAS No.: 3478-44-2
M. Wt: 319.35 g/mol
InChI Key: MSQVXPYGLOCTMD-UHFFFAOYSA-N
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Description

Exiproben sodium (C₁₆H₂₃NaO₅, molecular weight: 318.3448 g/mol, CAS: 3478-44-2) is a biochemical compound primarily utilized in industrial and scientific research settings. Storage recommendations specify short-term preservation at 0–4°C and long-term storage at –20°C in dark, dry conditions to maintain stability .

Properties

CAS No.

3478-44-2

Molecular Formula

C16H24NaO5

Molecular Weight

319.35 g/mol

IUPAC Name

sodium;2-(3-hexoxy-2-hydroxypropoxy)benzoate

InChI

InChI=1S/C16H24O5.Na/c1-2-3-4-7-10-20-11-13(17)12-21-15-9-6-5-8-14(15)16(18)19;/h5-6,8-9,13,17H,2-4,7,10-12H2,1H3,(H,18,19);

InChI Key

MSQVXPYGLOCTMD-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOCC(COC1=CC=CC=C1C(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCOCC(COC1=CC=CC=C1C(=O)[O-])O.[Na+]

Appearance

Solid powder

Other CAS No.

3478-44-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Exiproben sodium salt;  DCH 21;  DCH-21;  DCH21.

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: C₁₆H₂₄O₅ Derivatives

Exiproben sodium belongs to a class of compounds with the molecular formula C₁₆H₂₄O₅. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Patent Count Literature Count Key Applications
Exiproben sodium C₁₆H₂₃NaO₅ 318.34 144 0 Industrial research
Methyl dihydrophaseate C₁₆H₂₄O₅ 296.16 1 0 Unspecified research
Graphinone C₁₆H₂₄O₅ 296.16 502 43 Pharmaceuticals, material science

Key Findings :

  • Patent vs. Literature Activity: Exiproben sodium exhibits high patent activity (144 patents) but lacks peer-reviewed studies, whereas Graphinone combines substantial patents (502) with extensive literature (43 articles), reflecting its dual industrial and academic relevance .
  • Functional Differences: Exiproben sodium is restricted to non-medical applications, while Graphinone is implicated in drug development and advanced materials, suggesting divergent regulatory and commercial pathways .

Functional Analogues: Sodium-Based Compounds

Exiproben sodium shares functional similarities with other sodium salts used in biochemical applications. A notable example is Enoxaparin sodium, a low-molecular-weight heparin used clinically as an anticoagulant.

Compound Name Molecular Class Key Applications Medical Use Storage Conditions
Exiproben sodium Organic sodium salt Industrial research No –20°C (long-term)
Enoxaparin sodium Heparin derivative Anticoagulation therapy Yes Room temperature

Key Findings :

  • Medical vs. Industrial Utility: Enoxaparin sodium’s clinical applications contrast sharply with Exiproben sodium’s exclusion from medical use, underscoring regulatory and safety distinctions .
  • Stability Requirements: Exiproben sodium requires stringent cold storage, whereas Enoxaparin sodium is stable at ambient temperatures, reflecting differences in chemical reactivity and degradation profiles .

Research and Development Insights

Patent Landscape

Exiproben sodium’s 144 patents focus on synthesis optimization and niche industrial processes, such as nutrient leaching studies in agriculture . In contrast, Graphinone’s 502 patents span drug formulations and polymer technologies, demonstrating broader applicability .

Gaps in Literature

Despite its patent prominence, Exiproben sodium lacks peer-reviewed studies, raising questions about mechanistic details and long-term safety in industrial settings. Conversely, Graphinone’s 43 publications provide robust data on pharmacokinetics and material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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